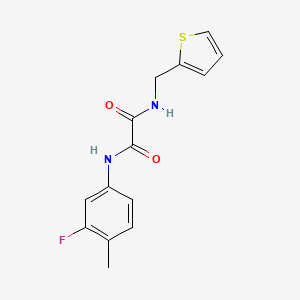

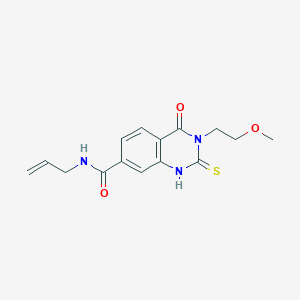

N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of thioamides as building blocks, as seen in the synthesis of fluorescent dyes with thioimidate and thiazolyl moieties . Another study describes the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which shares the thiophen-2-ylmethyl component with the compound of interest . These syntheses typically involve nucleophilic substitution reactions and the formation of amide bonds, which are likely to be relevant for the synthesis of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide".

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques are commonly used to characterize the molecular structure of similar compounds . For instance, the study of temperature-dependent polymorphism in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide provides insights into how subtle changes in temperature can affect the crystal packing and molecular arrangement . The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was also determined using X-ray diffraction . These techniques would be applicable for analyzing the molecular structure of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar structures. For example, the presence of thioamide groups in the compound suggests potential for nucleophilic addition reactions, as thioamides are known to be reactive towards nucleophiles . The study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide also provides information on the electrophilic and nucleophilic sites within the molecule, which can be useful in predicting the reactivity of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, such as their fluorescence and antimicrobial activity . The compound of interest may also exhibit similar properties due to the presence of aromatic rings and heteroatoms, which can contribute to fluorescence, and the potential for intermolecular interactions, which can influence biological activity. The solvatochromism observed in some of the synthesized dyes indicates that the compound may also exhibit solvatochromic behavior due to the presence of similar functional groups .

Aplicaciones Científicas De Investigación

Discovery and Development of Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structural complexity to the query compound, were identified as potent and selective Met kinase inhibitors. These inhibitors demonstrated significant tumor stasis in Met-dependent carcinoma models, showcasing the potential for cancer treatment applications (Schroeder et al., 2009).

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research into GSK1059865, a compound with a complex molecular structure including fluorine and methoxy groups, as a selective OX1R antagonist evaluated its effects in a binge eating model. This study elucidates the potential therapeutic applications of such compounds in treating compulsive behaviors, including eating disorders (Piccoli et al., 2012).

Development of Fluorescent Dyes for Biological Applications

N-Ethoxycarbonylpyrene- and perylene thioamides were explored for synthesizing fluorescent dyes, demonstrating significant potential for bioimaging and analytical applications. These dyes, emitting across a broad spectrum, indicate the utility of structurally complex compounds in developing tools for scientific research (Witalewska et al., 2019).

Antimicrobial Activity of Thiourea Derivatives

A study on acylthioureas with significant antimicrobial activity against biofilm-forming bacterial strains highlights the potential of such compounds in developing new antimicrobial agents. This research demonstrates the relevance of exploring complex molecules for therapeutic applications (Limban et al., 2011).

Propiedades

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S/c1-9-4-5-10(7-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICNRSXYCMOQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-fluoro-4-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

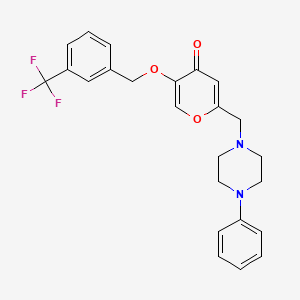

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

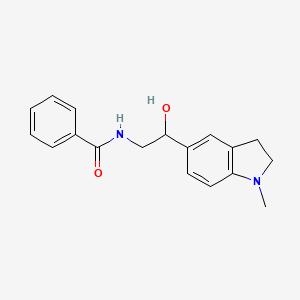

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)